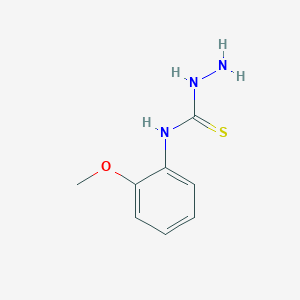

4-(2-Methoxyphenyl)-3-thiosemicarbazide

CAS No.: 40207-02-1

Cat. No.: VC2322554

Molecular Formula: C8H11N3OS

Molecular Weight: 197.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40207-02-1 |

|---|---|

| Molecular Formula | C8H11N3OS |

| Molecular Weight | 197.26 g/mol |

| IUPAC Name | 1-amino-3-(2-methoxyphenyl)thiourea |

| Standard InChI | InChI=1S/C8H11N3OS/c1-12-7-5-3-2-4-6(7)10-8(13)11-9/h2-5H,9H2,1H3,(H2,10,11,13) |

| Standard InChI Key | ZZRBYYMDUDFTNR-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1NC(=S)NN |

| Canonical SMILES | COC1=CC=CC=C1NC(=S)NN |

Introduction

| Synonym | Chemical Identification |

|---|---|

| 2-Methoxyphenylthiosemicarbazide | CAS: 40207-02-1 |

| 4-(o-Anisyl)-3-thiosemicarbazide | Formula: C8H11N3OS |

| N-(2-Methoxyphenyl)hydrazinecarbothioamide | MW: 197.26 g/mol |

| Hydrazinecarbothioamide, N-(2-methoxyphenyl)- | EINECS: Not specified |

| N-(2-Methoxyphenyl)hydrazine-1-carbothioamide | MDL: MFCD00041276 |

Physical Properties

Empirical Characteristics

4-(2-Methoxyphenyl)-3-thiosemicarbazide presents as a solid with well-defined physical properties. Its melting point, density, and other characteristics contribute to its behavior in various experimental and industrial applications .

| Property | Value | Method |

|---|---|---|

| Melting Point | 151 °C | Experimental |

| Boiling Point | 326.6±44.0 °C | Predicted |

| Density | 1.311±0.06 g/cm³ | Predicted |

| pKa | 10.36±0.70 | Predicted |

| Physical State | Solid | Observed |

Solubility Profile

Like many thiosemicarbazides, this compound exhibits moderate solubility characteristics. It demonstrates solubility in polar organic solvents, which influences its applications in laboratory settings and chemical reactions .

Chemical Reactivity

Functional Group Behavior

The thiosemicarbazide functional group in 4-(2-Methoxyphenyl)-3-thiosemicarbazide is responsible for much of its chemical reactivity. This moiety contains multiple nucleophilic sites (nitrogen and sulfur atoms) that can participate in various chemical transformations .

Coordination Chemistry

A notable property of 4-(2-Methoxyphenyl)-3-thiosemicarbazide is its ability to form coordination complexes with metal ions. This characteristic can enhance its pharmacological properties and creates opportunities for applications in analytical chemistry and materials science .

Anion Binding Capabilities

Research has shown that 4-(2-Methoxyphenyl)-3-thiosemicarbazide exhibits the ability to bind to anions, particularly chloride and nitrate ions. This property suggests potential applications in water clarification processes, where the compound could facilitate the removal of these anions through precipitation or filtration techniques .

Synthesis Methods

Synthetic Routes

The synthesis of 4-(2-Methoxyphenyl)-3-thiosemicarbazide typically involves condensation reactions between 2-methoxyphenyl isothiocyanate and hydrazine derivatives. This general reaction pathway produces thiosemicarbazides that can participate in further chemical transformations .

Reaction Mechanisms

The condensation reaction proceeds through nucleophilic attack by the hydrazine on the isothiocyanate carbon, followed by electron rearrangement to form the thiosemicarbazide product. The reaction conditions, including temperature, solvent choice, and catalyst presence, can significantly influence the yield and purity of the final product .

Biological Activities

Antimicrobial Properties

Studies have investigated the antimicrobial potential of 4-(2-Methoxyphenyl)-3-thiosemicarbazide against various bacterial strains. Research indicates inhibitory effects against bacterial pathogens including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Other Biological Effects

Beyond antimicrobial activity, compounds in this class have demonstrated potential anticancer and anti-inflammatory properties. The presence of the methoxy group on the phenyl ring affects the compound's lipophilicity and may influence its interaction with biological targets, potentially enhancing its therapeutic effects .

| Biological Activity | Target Organisms/Systems | References |

|---|---|---|

| Antibacterial | E. coli, S. aureus | |

| Potential Anticancer | Under investigation | |

| Anti-inflammatory | Under investigation |

Applications

Water Treatment Applications

The anion-binding capabilities of 4-(2-Methoxyphenyl)-3-thiosemicarbazide suggest potential applications in water treatment processes. The compound's ability to form complexes with chloride and nitrate ions could be exploited in water clarification technologies .

Medicinal Chemistry Applications

The biological activities of 4-(2-Methoxyphenyl)-3-thiosemicarbazide make it a compound of interest in medicinal chemistry. Its antimicrobial properties, combined with potential anticancer and anti-inflammatory effects, position it as a potential lead compound for drug development .

Analytical Applications

| Safety Parameter | Classification | Details |

|---|---|---|

| GHS Symbol | GHS07 | Irritant |

| Signal Word | Warning | Moderate hazard |

| Hazard Statements | H302 | Harmful if swallowed |

| Precautionary Statements | P264-P270-P301+P312-P330-P501 | Safety protocols |

| NFPA 704 | Not fully specified | Fire diamond classification |

| Manufacturer | Package Size | Price (USD) | Purity |

|---|---|---|---|

| AHH | 25g | $638 | 97% |

| AK Scientific | 5g | $150 | Not specified |

| Alichem | 25g | $529.1 | Not specified |

| American Custom Chemicals | 5g | $863.94 | 95.00% |

| BLDpharm | 1g | $26 | 98% |

| Crysdot | 25g | $476 | 95+% |

| Matrix Scientific | 5g | $165 | Not specified |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume